molecular formula C12H15N5O2 B1402135 Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1428139-32-5

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B1402135
CAS No.: 1428139-32-5
M. Wt: 261.28 g/mol
InChI Key: AOQNSISGVHFZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate” is a compound with the molecular weight of 261.28 .


Synthesis Analysis

The synthesis of related compounds, such as triazolo[1,5-a]pyrimidines, often involves reactions of aldehydes, β-dicarbonyl compounds, and 3-alkyl-5-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H15N5O2 . The InChI code for this compound is 1S/C12H15N5O2/c1-2-19-11(18)8-6-14-12-15-10(7-4-3-5-7)16-17(12)9(8)13/h6-7H,2-5,13H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, related compounds such as 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines have been shown to undergo Dimroth-type rearrangement .


Physical And Chemical Properties Analysis

The compound appears as white crystals . Its 1H NMR spectrum and 13C NMR spectrum have been reported .

Scientific Research Applications

Chemical Properties and Ring-Chain Isomerism

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate belongs to a class of compounds that exhibit interesting ring-chain isomerism. A study by Pryadeina et al. (2008) explored the cyclization of related ethyl polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines. They observed that these compounds underwent ring-chain isomerization in solution, influenced by the solvent and the length of the polyfluoroalkyl substituent. This property could be significant in the design of molecules with specific chemical behaviors or interactions (Pryadeina et al., 2008).

Synthesis and Chemical Reactions

The compound also falls within the scope of research focusing on the synthesis of novel chemical structures. For instance, Mohamed (2021) described the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the versatility and potential for creating a range of derivatives from base structures similar to this compound (Mohamed, 2021).

Potential Pharmaceutical Applications

In the realm of pharmaceutical research, compounds with similar structures have been explored for their potential medicinal applications. A study conducted by Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, a class of compounds closely related to this compound, exhibited activity as mediator release inhibitors, suggesting potential antiasthmatic properties (Medwid et al., 1990).

Chemical Synthesis Methodologies

The compound also plays a role in advancing chemical synthesis techniques. For example, Massari et al. (2017) developed efficient one-step procedures for the synthesis of various 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines. Their work highlights the importance of such compounds in the development of more efficient and selective chemical synthesis methods (Massari et al., 2017).

Environmental and Biological Importance

Lastly, Fettouhi et al. (1996) examined the crystal structure of a similar ester, ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, elucidating the isomeric structure of a heterocyclic product. This type of research is crucial in understanding the environmental and biological significance of these compounds (Fettouhi et al., 1996).

Biochemical Analysis

Biochemical Properties

Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide, a key mediator in inflammatory processes . Additionally, this compound interacts with tumor necrosis factor-α (TNF-α), inhibiting its production and thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and neurodegenerative diseases.

Cellular Effects

This compound has been observed to exert various effects on different cell types. In neuronal cells, it demonstrates neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . This reduction in apoptosis markers suggests that the compound helps in maintaining cell viability and function. Furthermore, in microglial cells, it inhibits the production of inflammatory mediators such as nitric oxide and TNF-α, thereby reducing neuroinflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thus reducing the expression of pro-inflammatory genes . This compound also inhibits endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects . The inhibition of these pathways highlights its potential in treating neurodegenerative diseases and inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall efficacy and safety as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution within the body is crucial for its efficacy and safety, as it determines the concentration of the active compound at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

ethyl 6-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-11(18)9-8(13)6-17-12(14-9)15-10(16-17)7-4-3-5-7/h6-7H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNSISGVHFZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NC(=NN2C=C1N)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.